

An In-depth Technical Guide to 2,5-Diphenylfuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diphenylfuran

Cat. No.: B1207041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-diphenylfuran**, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role in contemporary research, particularly in the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

The compound with the CAS Number 955-83-9 is designated as **2,5-diphenylfuran** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] It belongs to the diphenylfuran class of compounds, where two phenyl groups are attached to a central furan ring at the 2 and 5 positions.^{[1][2]}

Table 1: Physicochemical Properties of **2,5-Diphenylfuran**

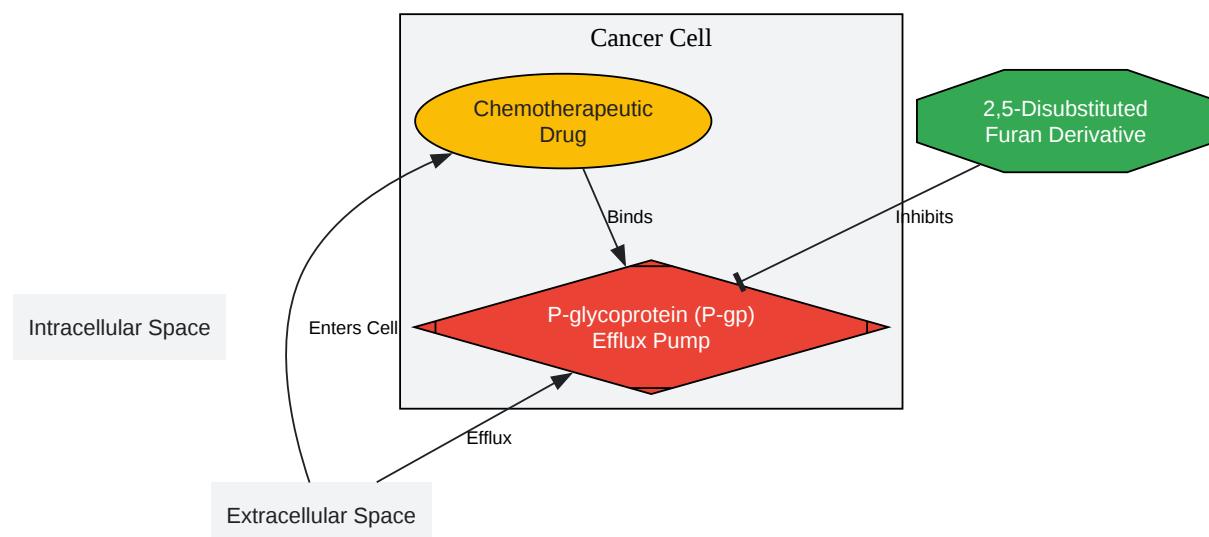
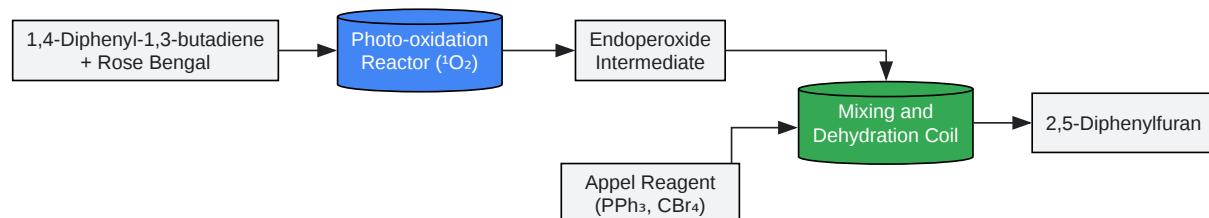
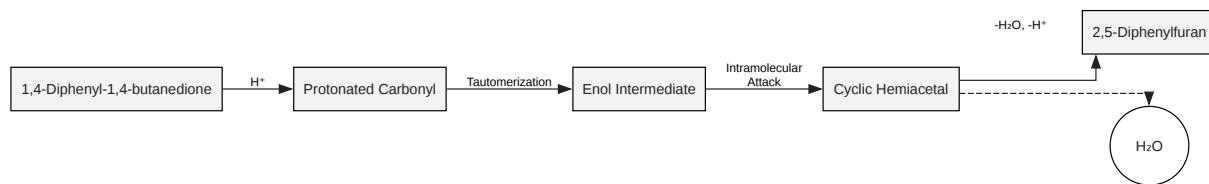
Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O	[2][3][4]
Molecular Weight	220.27 g/mol	[2][3][4]
Appearance	White to light yellow crystalline powder	[4][5]
Melting Point	86-90 °C	[2][4]
Boiling Point	345 °C	[2][4]
Solubility	Soluble in Methanol	[2]
Density	~1.059 g/cm ³ (estimate)	[2]
InChIKey	VUPDHIIIPAKIKAB-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,5-diphenylfuran**. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for **2,5-Diphenylfuran**

Spectroscopy Type	Key Peaks/Signals
¹ H NMR (CDCl ₃ , 500 MHz)	δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H)[3]
¹³ C NMR (CDCl ₃ , 126 MHz)	δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[3]
Infrared (IR) (v _{max} , cm ⁻¹)	2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386[3]
Mass Spectrometry (MS)	Available through various databases such as NIST.[1][6]
UV-Vis	Spectra available in the Wiley KnowItAll UV-Vis Spectral Library.[7]




Synthesis Methodologies

Several synthetic routes to **2,5-diphenylfuran** have been developed, with the Paal-Knorr synthesis being a classical and widely used method.^{[8][9]} More recently, transition-metal-free approaches have been explored to provide more sustainable and efficient syntheses.^{[10][11]}

The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.^[8] The reaction proceeds via an acid-catalyzed cyclization and dehydration of the diketone.^{[9][12]}

Experimental Protocol: Paal-Knorr Synthesis of **2,5-Diphenylfuran**

- Reactants: 1,4-Diphenyl-1,4-butanedione (1 mmol) and a suitable acidic catalyst (e.g., HCl, H₂SO₄, p-TsOH) or a dehydrating agent (e.g., P₂O₅, Ac₂O).^[12]
- Solvent: A suitable solvent such as toluene or a deep eutectic solvent like choline chloride/urea can be used.^[3]
- Procedure: a. Dissolve the 1,4-diphenyl-1,4-butanedione in the chosen solvent. b. Add the acid catalyst or dehydrating agent to the solution. c. Heat the reaction mixture to 80 °C and stir for the required duration (which can be up to 72 hours).^[3] d. Upon completion, cool the reaction to room temperature. e. If using a deep eutectic solvent, dilute the mixture with water and extract the product with an organic solvent like methylene chloride.^[3] f. Dry the organic layer, filter, and concentrate under vacuum to yield the crude product. g. Purify the crude product by column chromatography or recrystallization to obtain pure **2,5-diphenylfuran**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diphenylfuran | C16H12O | CID 70387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diphenylfuran CAS#: 955-83-9 [m.chemicalbook.com]
- 3. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Furan, 2,5-diphenyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Diphenylfuran]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207041#iupac-name-for-2-5-diphenylfuran\]](https://www.benchchem.com/product/b1207041#iupac-name-for-2-5-diphenylfuran)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com